molecular formula C9H6IN B175257 5-Iodoquinoline CAS No. 1006-50-4

5-Iodoquinoline

Cat. No.: B175257
CAS No.: 1006-50-4
M. Wt: 255.05 g/mol
InChI Key: QUSDYFSFXQORKN-UHFFFAOYSA-N
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Description

5-Iodoquinoline is a heterocyclic aromatic organic compound that features an iodine atom substituted at the fifth position of the quinoline ring. Quinoline itself is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinoline can be achieved through several methods. One common approach involves the iodination of quinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. Another method involves the use of iodinating reagents like N-iodosuccinimide (NIS) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex structures.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

Scientific Research Applications

5-Iodoquinoline has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.

    Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Iodoquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity and specificity for its target. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

    5-Bromoquinoline: Similar structure but with a bromine atom instead of iodine.

    5-Chloroquinoline: Contains a chlorine atom at the fifth position.

    5-Fluoroquinoline: Features a fluorine atom at the same position.

Comparison: 5-Iodoquinoline is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This gives this compound distinct reactivity and properties, making it particularly useful in specific synthetic applications and biological studies .

Properties

IUPAC Name

5-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSDYFSFXQORKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621691
Record name 5-Iodoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-50-4
Record name 5-Iodoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodoquinoline
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Synthesis routes and methods

Procedure details

A suspension of 10 g (0.07 mol) of 5- aminoquinoline, 94 ml (0.7 mol) of isoamylnitrite and 100 ml of diiodomethane was heated at 80° C. for 2 hours. The reaction mixture was evaporated under reduced pressure at 60°-70° C. The residue was slurried with diethyl ether, decanted and the filtrate was evaporated under reduced pressure. The resulting residue was chromatographed on a silica gel column eluting with 3:1 hexane-ethyl acetate to yield 2.81 g of 5-iodoquinoline. 1H-NMR (CDC13, 300MHz) δ 7.42(d, 1H, J=7.7 Hz); 7.48 (dd, 1H, J=4.3 Hz); 8.1 (m, 2H,); 8.38 (d, 1H, J=8.5 Hz); 8.88 (m, 1H,). Mass spec. m/e=255=p. ##STR27## 2.18 g (0.022 mol) of triethylamine were added to a suspension of 2.75 g (0.011 mol) of 5-iodoquinoline in acetonitrile (24 ml) and the solution formed on warming. The solution was allowed to cool briefly. To the solution were added 50 mg of triphenylphosphine, 50 mg of palladium(II) acetate and 3.1 ml (0.022 mol) of 3,3- zdiethoxy-1-propyne (propiolaldehyde diethylacetal). The reaction was heated at 80° C. for 1.5 hours. The reaction was poured into water and extracted with hexane. The hexane was removed under reduced pressure and the residue was chromatographed on a silica gel column and eluted with 1% methanol-dichloromethane to yield 1.44 g of 5-quinoline-[l- propiolaldehyde diethyl acetal]. 1H-NMR (CDC13, 300MHz) 6 1.3 (t, 6H, J=7.2 Hz); 3.73 (m, 2H,); 3.88 (m, 2H); 5.62 (s, 1H,); 7.48 (dd, IH, J=8.5 and 4.2 Hz); 7.66 (d, 1H, J=7.4 Hz); 7.76 (d, 1H, J=7.2Hz); 8.1 (d, 1H, J=8.5Hz); 8.6 (d, 1H, J=8.5Hz); 8.94 (m, 1H). Mass spec. m/e=255=p. ##STR28##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
94 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the nickel and cobalt-catalyzed iodination method described in the research paper?

A1: The research paper describes a novel method for synthesizing 5-iodoquinoline and further derivatizing it into ortho-iodinated arylsulfonamides []. This method is significant for several reasons:

    Q2: How does the presence of the 8-aminoquinoline group influence the iodination reaction?

    A2: The 8-aminoquinoline group plays a crucial role in the second iodination step by acting as a directing group []. It coordinates to the cobalt catalyst, bringing the arylsulfonamide substrate into close proximity and facilitating the regioselective iodination at the ortho-position. This chelation-assisted mechanism highlights the importance of the 8-aminoquinoline moiety for achieving the desired selectivity in the reaction.

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